molecular formula C18H21N3O4 B587117 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 CAS No. 1246819-68-0

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4

Cat. No. B587117
CAS RN: 1246819-68-0
M. Wt: 347.407
InChI Key: YAIAQYBECSXYAR-QFFDRWTDSA-N
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Description

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a deuterated analog of the original 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine (MNPP), which is known for its anticancer and antiviral properties. In

Mechanism of Action

The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth and viral replication. The compound targets the DNA and RNA synthesis pathways, which are essential for the growth and replication of cancer cells and viruses. By inhibiting these pathways, the compound prevents the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. It has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus. The compound has been shown to have low toxicity and high selectivity for cancer cells and viruses, making it a promising candidate for the development of new anticancer and antiviral drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 in lab experiments include its potential therapeutic applications, low toxicity, and high selectivity for cancer cells and viruses. The compound is also stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4. One direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the development of new analogs of the compound with improved properties, such as increased potency and selectivity for cancer cells and viruses. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety for use in humans. Finally, the compound could be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 involves the deuteration of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4. The deuteration process replaces hydrogen atoms with deuterium atoms, which are heavier and have different chemical properties. This process is carried out using deuterated reagents and solvents in the presence of a catalyst. The resulting compound is a deuterated analog of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4, which has similar chemical properties but different physical and biological properties.

Scientific Research Applications

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4 has potential therapeutic applications in the treatment of cancer and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus. These properties make it a promising candidate for the development of new anticancer and antiviral drugs.

properties

IUPAC Name

1-[4-(methoxymethoxy)phenyl]-4-(2,3,5,6-tetradeuterio-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIAQYBECSXYAR-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OCOC)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857990
Record name 1-[4-(Methoxymethoxy)phenyl]-4-[4-nitro(~2~H_4_)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine-d4

CAS RN

1246819-68-0
Record name 1-[4-(Methoxymethoxy)phenyl]-4-[4-nitro(~2~H_4_)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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